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N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Catalog No.
S11407559
CAS No.
M.F
C18H16N6O2
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo...

Product Name

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C18H16N6O2/c1-23-15-9-5-4-8-14(15)20-16(23)10-19-17(25)11-24-18(26)12-6-2-3-7-13(12)21-22-24/h2-9H,10-11H2,1H3,(H,19,25)

InChI Key

HACIQHOWDLAGGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound featuring a benzimidazole moiety and a benzotriazine derivative. The structure includes a benzimidazole ring which is known for its diverse biological activities, particularly in medicinal chemistry. The compound's design suggests potential applications in pharmaceuticals, particularly in targeting specific biological pathways or diseases.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the benzimidazole can participate in nucleophilic substitution reactions.
  • Acylation: The acetamide functional group can be acylated further to form more complex derivatives.
  • Reduction: The ketone functionality in the benzotriazine ring can be reduced to alcohols or other derivatives.

These reactions can be leveraged for synthesizing related compounds or modifying the existing structure for enhanced biological activity.

Research indicates that compounds containing benzimidazole and benzotriazine moieties exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Activity: Compounds with similar structures have been noted for their ability to inhibit bacterial and fungal growth.
  • Neuroprotective Effects: Studies suggest that benzimidazole derivatives can mitigate oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases .

Synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves several steps:

  • Formation of Benzimidazole Derivative: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
  • Synthesis of Benzotriazine Ring: The benzotriazine component can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
  • Final Coupling Reaction: The two components are coupled using standard peptide coupling techniques, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole (HOBt).

These methods allow for the generation of the target compound with varying yields and purities depending on the reaction conditions.

The unique structure of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide positions it as a versatile candidate for various applications:

  • Pharmaceutical Development: Its potential as an anticancer or antimicrobial agent makes it a subject of interest in drug discovery.
  • Research Tool: The compound may serve as a probe in biological studies to elucidate mechanisms of action related to its biological activities.

Interaction studies with biological targets such as enzymes or receptors are crucial for understanding the mechanism of action. Preliminary data suggest that compounds with similar structures interact with various protein targets involved in cell signaling pathways, potentially modulating their activity. Further studies using techniques like surface plasmon resonance or isothermal titration calorimetry could provide insights into binding affinities and kinetics.

Several compounds share structural similarities with N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide. Here are some notable examples:

Compound NameStructureBiological Activity
2-(4-methoxyphenyl)-N-[1-(4-methylbenzene)-1H-benzimidazol-2-yl]acetamideStructureNeuroprotective
2-(6-chloro-4-oxo-benzotriazin)acetic acidStructureAntimicrobial
2-(7-methoxybenzotriazine)-N-[1-(4-methylphenyl)ethyl]acetamideStructureAnticancer

These compounds highlight the versatility and potential therapeutic applications of benzimidazole and benzotriazine derivatives. The unique combination of functionalities in N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide may confer distinct pharmacological properties not observed in its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.13347377 g/mol

Monoisotopic Mass

348.13347377 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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